molecular formula C9H12O B11921732 Spiro[3.5]non-5-EN-1-one

Spiro[3.5]non-5-EN-1-one

Cat. No.: B11921732
M. Wt: 136.19 g/mol
InChI Key: PADYQEBDWNZUKT-UHFFFAOYSA-N
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Description

Spiro[35]non-5-en-1-one is an organic compound characterized by a spirocyclic structure, where two rings share a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]non-5-en-1-one typically involves cyclization reactions. One common method includes the reaction of a suitable precursor with a strong acid or base to induce ring closure. For example, the reaction of a cyclohexanone derivative with a suitable alkylating agent under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]non-5-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted spiro compounds

Scientific Research Applications

Spiro[3.5]non-5-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Spiro[3.5]non-5-en-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

spiro[3.5]non-8-en-3-one

InChI

InChI=1S/C9H12O/c10-8-4-7-9(8)5-2-1-3-6-9/h2,5H,1,3-4,6-7H2

InChI Key

PADYQEBDWNZUKT-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2(C1)CCC2=O

Origin of Product

United States

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